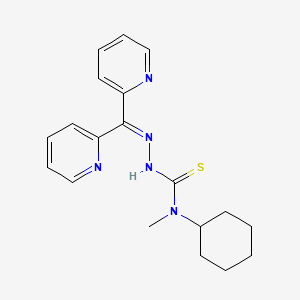

1,4-DPCA

Description

Properties

CAS No. |

1382469-39-7 |

|---|---|

Molecular Formula |

C19H23N5S |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea |

InChI |

InChI=1S/C19H23N5S/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25) |

InChI Key |

GNLZNQJBZNOUBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

1,4-DPCA mechanism of action in HIF-1α stabilization

An In-Depth Technical Guide to the Mechanism of Action of 1,4-DPCA in HIF-1α Stabilization

Executive Summary

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its stability is tightly controlled by a class of enzymes known as Prolyl Hydroxylase Domain proteins (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, marking it for rapid proteasomal degradation. The small molecule 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (this compound) is a potent inhibitor of PHD enzymes. By blocking PHD activity, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation, even in the presence of oxygen. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: PHD Inhibition

Under normoxic conditions, the cell actively produces the HIF-1α protein, but its levels are kept extremely low through a continuous cycle of hydroxylation and degradation.

Normoxic Degradation of HIF-1α

The canonical pathway for HIF-1α degradation is initiated by the PHD family of enzymes (primarily PHD2). These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. They utilize molecular oxygen to hydroxylate key proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODD) of the HIF-1α subunit.[1][2]

Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2] This complex polyubiquitinates HIF-1α, tagging it for immediate destruction by the 26S proteasome. This process ensures that in the presence of sufficient oxygen, the hypoxic response is not activated.

This compound as a Competitive Inhibitor

This compound acts as a potent, competitive inhibitor of prolyl 4-hydroxylases.[3] It achieves this by competing with the 2-oxoglutarate co-substrate for binding to the active site of the PHD enzyme.[2] By occupying the active site, this compound prevents the hydroxylation of HIF-1α proline residues. This inhibitory action effectively uncouples HIF-1α stability from the ambient oxygen concentration.

The following diagram illustrates the normoxic degradation pathway and the point of inhibition by this compound.

Caption: Normoxic degradation of HIF-1α and its inhibition by this compound.

Downstream Consequences of HIF-1α Stabilization

The inhibition of PHDs by this compound results in the stabilization and accumulation of HIF-1α protein.[4][5] This stabilized protein is then free to initiate the transcription of hypoxia-responsive genes.

-

Nuclear Translocation: Stabilized HIF-1α translocates from the cytoplasm to the nucleus.

-

Heterodimerization: In the nucleus, HIF-1α dimerizes with its constitutively expressed binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.

-

HRE Binding: The HIF-1α/ARNT heterodimer binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6]

-

Gene Transcription: This binding recruits co-activators and initiates the transcription of a wide array of genes involved in processes such as angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1, PDK1, GAPDH).[5][6]

Notably, studies have shown that this compound specifically enhances the levels of HIF-1α without affecting HIF-2α, suggesting a degree of specificity in its action or the cellular context in which it was studied.[4]

Caption: Downstream signaling cascade following HIF-1α stabilization by this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against several hydroxylase enzymes. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency.

| Target Enzyme | IC₅₀ Value | Biological System/Assay | Reference |

| Prolyl 4-hydroxylase | 3.6 µM | Embryonic chick tendon cells | [7] |

| Collagen Hydroxylation | 2.4 µM | Human foreskin fibroblasts | [7] |

| Factor Inhibiting HIF (FIH) | 60 µM | In vitro assay | [7] |

Note: FIH is an asparaginyl-hydroxylase that can also regulate HIF-1α activity, but at a much higher concentration of this compound.

Key Experimental Protocols

Verifying the mechanism of action of this compound involves several key experimental procedures to demonstrate target engagement, protein stabilization, and downstream gene activation.

Immunoblotting for HIF-1α Accumulation

This protocol is used to visualize and quantify the increase in HIF-1α protein levels following treatment with this compound.

Methodology:

-

Cell/Tissue Treatment: Culture cells or treat animals with this compound or a vehicle control for a specified period.

-

Lysis: Harvest cells or tissues and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the Pierce BCA Protein Assay Kit, to ensure equal loading.[4]

-

SDS-PAGE: Separate protein samples (equal total protein amounts) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]

-

Antibody Incubation: Probe the membrane with a primary antibody specific for HIF-1α. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film. The intensity of the band corresponding to HIF-1α indicates its relative abundance.

-

Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize the HIF-1α signal.

References

- 1. Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice | MDPI [mdpi.com]

- 2. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

The Genesis of a Regenerative Agent: A Historical and Technical Guide to the Discovery of 1,4-DPCA

For Immediate Release

Wynnewood, PA – The discovery of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a small molecule with profound implications for regenerative medicine, represents a significant milestone in the quest to harness the body's innate healing capabilities. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, detailing its origins as a prolyl 4-hydroxylase inhibitor and its subsequent identification as a potent modulator of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science, key experimental data, and methodologies that underpin our current understanding of this promising therapeutic agent.

From Enzyme Inhibition to Tissue Regeneration: A Chronological Overview

The story of this compound is not a linear path to a single application but rather a convergence of distinct research streams. Initially identified in the early 2000s as a potent inhibitor of prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis, its potential as an anti-fibrotic agent was the primary focus. However, a paradigm shift occurred with the work of Dr. Ellen Heber-Katz and her colleagues, who were investigating the remarkable regenerative abilities of MRL mice. Their research unveiled a critical link between the inhibition of prolyl-4-hydroxylase, the stabilization of HIF-1α, and the induction of a regenerative state. This pivotal discovery repositioned this compound as a key tool to mimic the regenerative phenotype observed in these "super-healing" mice.

The Initial Discovery: A Novel Series of Phenanthrolinones

The first peer-reviewed publication detailing the biological activity of this compound, referred to as "Compound 1," appeared in a 2001 paper by Franklin et al. in the Biochemical Journal.[1][2] This study described a novel series of phenanthrolinones as potent competitive inhibitors of avian prolyl 4-hydroxylase. The research was initially aimed at developing anti-fibrotic therapies by targeting excessive collagen deposition.

Quantitative Data from Initial in vitro Studies

The inhibitory potency of this compound was quantified against prolyl 4-hydroxylase from two different sources, as summarized in the table below.

| Enzyme Source | Assay Type | IC50 (µM) |

| Avian Prolyl 4-Hydroxylase | Enzyme Inhibition Assay | 3.6 |

| Human Foreskin Fibroblasts | Collagen Hydroxylation Assay | 2.4 |

Table 1: Inhibitory activity of this compound against prolyl 4-hydroxylase. Data extracted from Franklin et al., 2001.[1][2]

Experimental Protocols from the Foundational Study

To provide a comprehensive technical resource, the key experimental methodologies from the seminal 2001 paper by Franklin et al. are detailed below.

Prolyl 4-Hydroxylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against avian prolyl 4-hydroxylase.

Methodology:

-

Enzyme Preparation: Prolyl 4-hydroxylase was partially purified from chick embryos.

-

Substrate: A tritiated protocollagen substrate was used.

-

Reaction Mixture: The assay mixture contained the enzyme, tritiated protocollagen, and varying concentrations of this compound.

-

Incubation: The reaction was incubated to allow for the hydroxylation of proline residues.

-

Measurement: The formation of tritiated hydroxyproline was measured to determine the extent of enzyme inhibition.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

Collagen Hydroxylation Assay in Human Fibroblasts

Objective: To assess the ability of this compound to inhibit collagen synthesis in a cellular context.

Methodology:

-

Cell Culture: Human foreskin fibroblasts were cultured.

-

Treatment: The cells were treated with varying concentrations of this compound.

-

Radiolabeling: The cells were incubated with a radiolabeled proline precursor.

-

Collagen Extraction: Collagen was extracted from the cell cultures.

-

Analysis: The amount of radiolabeled hydroxyproline in the extracted collagen was quantified to determine the level of inhibition.

-

Data Analysis: IC50 values were determined based on the reduction in collagen hydroxylation.

The Paradigm Shift: HIF-1α Stabilization and Regenerative Medicine

The later work, spearheaded by Dr. Ellen Heber-Katz, connected the inhibition of prolyl-4-hydroxylase by compounds like this compound to the stabilization of the transcription factor HIF-1α.[3] Under normoxic conditions, prolyl hydroxylases mark HIF-1α for degradation. By inhibiting these enzymes, this compound prevents this degradation, allowing HIF-1α to accumulate and activate a cascade of genes involved in processes such as angiogenesis, cell survival, and metabolism, which are crucial for tissue regeneration. This mechanism is believed to mimic the regenerative environment observed in MRL mice.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects on HIF-1α stabilization.

Figure 1: Signaling pathway of this compound.

Experimental Workflow for HIF-1α Stabilization Assay

The following diagram outlines a typical experimental workflow to assess the stabilization of HIF-1α in response to this compound treatment.

Figure 2: Workflow for HIF-1α stabilization assay.

Synthesis of this compound

While the seminal publication by Franklin et al. did not provide a detailed synthesis protocol, subsequent patents filed by Dr. Heber-Katz and her collaborators have shed light on the chemical synthesis of this compound. A general synthetic strategy involves the reaction of a phenanthroline precursor with appropriate reagents to introduce the carboxylic acid and ketone functionalities. A detailed, step-by-step protocol is often proprietary; however, the general chemical transformations are accessible in the public patent literature. Researchers interested in the synthesis are encouraged to consult these patent documents for more specific details.

Future Directions

The discovery of this compound and its unique mechanism of action have opened new avenues for research in regenerative medicine, wound healing, and the treatment of ischemic diseases. Ongoing studies continue to explore the full therapeutic potential of this molecule and its derivatives. This technical guide serves as a foundational resource for scientists and clinicians working to translate the promise of this compound into tangible clinical benefits.

References

- 1. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,4-DPCA in Prolyl Hydroxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. These enzymes play a critical role in cellular oxygen sensing by regulating the stability of Hypoxia-Inducible Factor (HIF). By inhibiting PHDs, this compound prevents the degradation of the HIF-1α subunit, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. This compound, as a competitive inhibitor of PHDs, prevents this initial hydroxylation step. Consequently, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.

Quantitative Inhibitory Activity

| Target Enzyme/Process | IC50 Value | Cell/System Type | Reference |

| Collagen Hydroxylation | 2.4 µM | Human Foreskin Fibroblasts | [1] |

| Factor Inhibiting HIF (FIH) | 60 µM | In vitro assay | [1] |

Note: The lower IC50 value for collagen hydroxylation suggests a potent inhibitory effect on collagen prolyl-4-hydroxylases.

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of this compound on PHD activity by measuring the consumption of a key co-substrate, α-ketoglutarate.

Materials:

-

Recombinant human PHD2

-

HIF-1α peptide substrate (containing the proline hydroxylation site)

-

This compound

-

α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 0.1% trifluoroacetic acid)

-

Detection reagent for α-ketoglutarate (e.g., a colorimetric or fluorometric kit)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant PHD2, HIF-1α peptide substrate, ascorbate, and FeSO₄ to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding α-ketoglutarate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the remaining α-ketoglutarate concentration using a suitable detection reagent and a plate reader according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α protein levels in cells treated with this compound using Western blotting.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological consequences of prolyl hydroxylase inhibition and HIF-1α stabilization. Its ability to mimic a hypoxic response at the cellular level has significant implications for research in areas such as ischemia, wound healing, and cancer biology. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in their specific models and systems. Further research is warranted to elucidate the precise inhibitory profile of this compound against the individual PHD isoforms, which will provide a more detailed understanding of its mechanism of action and potential for therapeutic development.

References

The Chemical Synthesis and Purification of 1,4-DPCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), a master regulator of the cellular response to hypoxia.[1] This stabilization leads to the transcription of various genes involved in processes such as angiogenesis, erythropoiesis, and metabolism, making this compound a compound of significant interest for its potential therapeutic applications in tissue regeneration and wound healing.[1] Preclinical studies have demonstrated its efficacy in promoting the restoration of bone and soft tissues.[1] This technical guide provides an in-depth overview of the available information on the chemical properties, biological activity, and the challenges in defining a publicly available, detailed synthesis and purification protocol for this compound.

Chemical Properties and Data

| Property | Value | Source |

| Chemical Name | 4,4alpha-dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid | LKT Labs |

| Synonym | 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid | LKT Labs |

| CAS Number | 331830-20-7 | LKT Labs |

| Molecular Formula | C13H8N2O3 | LKT Labs |

| Molecular Weight | 240.22 g/mol | LKT Labs |

| Purity | ≥98% | LKT Labs |

| Appearance | Tan Powder | LKT Labs |

| Solubility | DMSO (2.5 mg/mL, warm), ethanol (5 mg/mL, warm), DMF (5 mg/mL) | LKT Labs |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of prolyl-4-hydroxylase, which leads to the stabilization of HIF-1α.[1] This targeted activity has been quantified in various in vitro assays.

| Parameter | Value | Cell Line/System |

| IC50 (Collagen Hydroxylation) | 2.4 µM | Human foreskin fibroblasts |

| IC50 (Factor Inhibiting HIF - FIH) | 60 μM | Not specified |

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. This compound inhibits PHD, preventing HIF-1α hydroxylation and degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on DNA, activating the transcription of target genes.

Caption: Signaling pathway of this compound.

Chemical Synthesis and Purification

Overview of Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a key patent indicates a three-step synthesis. The structure of this compound, a phenanthrolinone carboxylic acid, suggests that its synthesis would likely involve the construction of the heterocyclic core followed by functional group manipulations to introduce the carboxylic acid moiety. General synthetic strategies for related 1,10-phenanthroline derivatives often involve Skraup or Doebner-von Miller reactions to form the quinoline subunits, followed by cyclization to complete the phenanthroline system.

General Purification Methods for Carboxylic Acids

The purification of a solid carboxylic acid like this compound would typically involve the following steps:

-

Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove basic impurities. Subsequently, extraction with a basic aqueous solution (e.g., sodium bicarbonate) would transfer the carboxylic acid into the aqueous phase as its carboxylate salt, leaving neutral impurities in the organic layer. Acidification of the aqueous layer would then precipitate the purified carboxylic acid.

-

Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent or solvent mixture. Given the solubility data, a mixture involving ethanol or dimethylformamide could be explored.

-

Chromatography: If impurities are not sufficiently removed by extraction and recrystallization, column chromatography on silica gel could be employed. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid, would be appropriate.

Experimental Protocols

As a detailed, validated experimental protocol for the synthesis and purification of this compound is not available in the reviewed literature, this section provides a generalized workflow that would be typical for a compound of this nature. This is a hypothetical workflow and would require optimization and validation.

Hypothetical Experimental Workflow for Synthesis and Purification

Caption: Hypothetical workflow for this compound synthesis.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. While its biological effects are increasingly being studied, the detailed specifics of its chemical synthesis and purification are not widely disseminated in scientific literature or patents. This guide has summarized the available chemical and biological data and has proposed a general framework for its synthesis and purification based on standard organic chemistry principles. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community, enabling broader access to this molecule for research and development purposes.

References

An In-Depth Technical Guide to 1,4-DPCA: A Prolyl-4-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. By inhibiting PHD activity, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master regulator of the cellular response to hypoxia. This stabilization leads to the upregulation of a suite of genes involved in critical physiological and pathological processes, including angiogenesis, erythropoiesis, and metabolic reprogramming. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Properties

This compound is a heterocyclic compound with the systematic IUPAC name 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 331830-20-7 | [2] |

| Molecular Formula | C₁₃H₈N₂O₃ | [2] |

| Molecular Weight | 240.22 g/mol | [2] |

| Appearance | Crystalline Solid / Tan Powder | [2][3] |

| Solubility | DMSO: 2.78 mg/mL (11.56 mM) Warm DMSO: 2.5 mg/mL Warm Ethanol: 5 mg/mL DMF: 5 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Mechanism of Action: The HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. Prolyl-4-hydroxylase (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which targets it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.

This compound acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[2] This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, heterodimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of proteins involved in angiogenesis (e.g., VEGFA), glucose metabolism, and other adaptive responses to hypoxia.[4][5]

Experimental Protocols

In Vitro Prolyl-4-Hydroxylase (PHD) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on PHD enzymes. This can be achieved by various methods, including monitoring the consumption of co-substrates or the formation of products. A common approach involves quantifying the formation of succinate, a co-product of the hydroxylation reaction.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2/EGLN1)

-

Peptide substrate corresponding to the hydroxylation site of HIF-1α

-

α-ketoglutarate

-

Ascorbate

-

FeSO₄

-

Catalase

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Succinate detection reagent (e.g., Succinate-Glo™ Assay)

-

96-well or 384-well plates

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of all other reagents in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a multi-well plate, add the PHD enzyme and varying concentrations of this compound (or vehicle control). Incubate for a specified time (e.g., 30 minutes) on ice to allow for inhibitor binding.

-

Initiate Reaction: To start the reaction, add a mixture containing the peptide substrate, FeSO₄, catalase, ascorbate, and α-ketoglutarate.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Quantify Succinate: Stop the reaction and quantify the amount of succinate produced using a commercial succinate detection kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Treatment of Fibroblasts with this compound

This protocol provides a framework for treating cultured fibroblasts with this compound to investigate its effects on cellular processes such as HIF-1α stabilization, target gene expression, and collagen synthesis.

Materials:

-

Human fibroblast cell line (e.g., human foreskin fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Vehicle control (e.g., DMSO)

-

Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, antibodies for Western blotting)

Procedure:

-

Cell Seeding: Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Prepare Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10-100 µM) and a vehicle control medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis.

-

For RNA analysis (qPCR): Lyse the cells and extract total RNA to analyze the expression of HIF-1α target genes (e.g., VEGFA, GLUT1).

-

For protein analysis (Western Blot): Lyse the cells and perform Western blotting to detect the levels of HIF-1α and other proteins of interest.

-

For functional assays: Perform relevant functional assays, such as those for cell proliferation or collagen deposition.

-

Experimental Workflows

In Vivo Tissue Regeneration Studies using this compound Hydrogel

This compound has been extensively studied for its pro-regenerative effects in vivo, often delivered via a hydrogel to ensure sustained release. The following workflow outlines a typical experimental design for such a study in a mouse model of tissue injury.[4]

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the HIF-1α pathway. Its ability to stabilize HIF-1α has shown promise in preclinical models of tissue regeneration and has potential applications in various therapeutic areas. This technical guide provides a foundational understanding of this compound's chemical properties, mechanism of action, and essential experimental protocols to aid researchers in their scientific endeavors. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete physicochemical profile.

References

- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Beyond Prolyl Hydroxylase: An In-depth Technical Guide to the Biological Targets of 1,4-DPCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. This mechanism has positioned this compound and similar molecules as promising therapeutic agents for conditions such as anemia and ischemic diseases, and has been explored for its potential in regenerative medicine.[1][2][3] However, a comprehensive understanding of a drug candidate's full biological activity profile is crucial for its safe and effective development. This technical guide delves into the known biological targets of this compound beyond its primary targets, the prolyl hydroxylases, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Confirmed Biological Target Beyond Prolyl Hydroxylase: Factor Inhibiting HIF (FIH)

The primary and most well-documented off-target of this compound is Factor Inhibiting HIF (FIH), also known as FIH-1.[4] Like PHDs, FIH is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase.[5][6] Its canonical role is the asparaginyl hydroxylation of HIF-1α, which blocks the recruitment of the p300/CBP transcriptional coactivators, thereby providing a secondary layer of negative regulation on HIF-1α activity.[7]

Quantitative Inhibition Data

The inhibitory potency of this compound against FIH has been determined, highlighting a degree of selectivity for PHDs over FIH. A summary of the available quantitative data is presented below.

| Target | Compound | IC50 (µM) | Primary Function |

| Prolyl-4-Hydroxylase | This compound | 2.4 | Hydroxylation of proline residues in HIF-1α, leading to its degradation. |

| Factor Inhibiting HIF (FIH) | This compound | 60 | Hydroxylation of an asparagine residue in HIF-1α, inhibiting its transcriptional activity. |

Table 1: Quantitative inhibitory data for this compound against Prolyl-4-Hydroxylase and Factor Inhibiting HIF (FIH). Data sourced from MedchemExpress.[4]

This approximate 25-fold selectivity of this compound for prolyl hydroxylases over FIH is a critical aspect of its pharmacological profile.

Signaling Pathways and Experimental Workflows

The inhibition of FIH by this compound can modulate the HIF signaling pathway. While the primary effect of this compound is the stabilization of HIF-1α protein levels through PHD inhibition, the concurrent, albeit weaker, inhibition of FIH can further enhance HIF-1α's transcriptional activity by preventing the FIH-mediated block on coactivator recruitment.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound, illustrating inhibition of both PHDs and FIH.

Experimental Workflow for Target Identification and Validation

The identification of FIH as a target of this compound would typically follow a systematic workflow involving initial screening and subsequent validation assays.

Caption: A logical workflow for identifying and validating off-target activities of a compound like this compound.

Detailed Experimental Protocols

While a specific protocol for the determination of the IC50 of this compound against FIH is not available in a single source, a comprehensive methodology can be constructed based on established FIH enzymatic assays.

Protocol: In Vitro FIH Inhibition Assay (CO2 Capture Method)

This protocol is adapted from methodologies described for 2-oxoglutarate-dependent dioxygenases.[8]

1. Materials and Reagents:

-

Recombinant human FIH (purified)

-

Biotinylated peptide substrate corresponding to the HIF-1α C-terminal transactivation domain (CTAD) containing the target asparagine residue (e.g., DLDLEMLAPYIPMDDDFQLR)

-

[1-14C]-2-oxoglutarate

-

FeSO4

-

Ascorbate

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

This compound stock solution (in DMSO)

-

Scintillation vials and scintillation fluid

-

Microplate reader for scintillation counting

2. Assay Procedure:

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.4 mg/mL BSA, 500 µM DTT.

-

Prepare Reaction Mix (per well):

-

Assay Buffer

-

3.5 µM recombinant human FIH

-

300 µM FeSO4

-

4 mM Ascorbate

-

625 µM peptide substrate

-

Varying concentrations of this compound (e.g., 0.1 µM to 1000 µM) or DMSO as a vehicle control.

-

-

Initiate Reaction: Add 40 µM [1-14C]-2-oxoglutarate to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop Reaction and Capture CO2: Add a base (e.g., NaOH) to a filter paper placed above the reaction to capture the released 14CO2. The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

Quantification: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Other Potential Off-Targets and Future Directions

Currently, there is a lack of published data on the broader off-target profile of this compound against other families of enzymes, including other 2-oxoglutarate dioxygenases. The observed effects of this compound in various biological systems, such as its anti-proliferative effects in certain cancer cell lines and its pro-regenerative capabilities, are predominantly attributed to its on-target inhibition of PHDs and the subsequent stabilization of HIF-1α.[8][9][10]

For a more comprehensive safety and efficacy profile of this compound, future research should include:

-

Broad Off-Target Screening: Profiling this compound against a wide panel of kinases, phosphatases, and other dioxygenases to identify any additional, unanticipated interactions.

-

Selectivity Profiling within the 2-OG Dioxygenase Family: A detailed investigation of the inhibitory activity of this compound against other members of the 2-oxoglutarate-dependent dioxygenase superfamily.

-

Cell-based Target Engagement Assays: To confirm the interaction and inhibition of identified off-targets in a cellular context.

Conclusion

Beyond its well-established role as a potent inhibitor of prolyl hydroxylases, this compound also demonstrates inhibitory activity against Factor Inhibiting HIF (FIH), albeit with a lower potency. This off-target activity can contribute to the overall pharmacological effect of this compound on the HIF signaling pathway. A thorough understanding of this and any other potential off-target interactions is paramount for the continued development of this compound and other PHD inhibitors as therapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation into the complete biological activity of this class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Factor-inhibiting hypoxia-inducible factor (FIH) catalyses the post-translational hydroxylation of histidinyl residues within ankyrin repeat domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FIH-1 is an asparaginyl hydroxylase enzyme that regulates the transcriptional activity of hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FIH Regulates Cellular Metabolism through Hydroxylation of the Deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of 1,4-DPCA on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial in the regulation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. By inhibiting P4H, this compound stabilizes HIF-1α, a transcription factor that plays a pivotal role in the cellular response to low oxygen levels, a common feature of the tumor microenvironment. This stabilization leads to the transcription of a host of genes involved in critical cancer-related processes such as angiogenesis, metabolic reprogramming, and cell proliferation. This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on cancer cell lines, detailing its mechanism of action, effects on cellular processes, and relevant experimental protocols.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on various cell lines. It is important to note that while the effects of this compound on some cancer cell lines have been qualitatively described, specific quantitative data, such as IC50 values for cytotoxicity, apoptosis rates, and cell cycle distribution, are not extensively available in the public domain.

Table 1: IC50 Values of this compound

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| Human Foreskin Fibroblasts | Normal Fibroblast | Collagen Hydroxylation Inhibition | 2.4 | [1] |

| Various Cancer Cell Lines | Cancer | Cytotoxicity (e.g., MTT Assay) | Data Not Available | - |

Note: The IC50 value for human foreskin fibroblasts is for the inhibition of collagen hydroxylation and not a direct measure of cytotoxicity.

Table 2: Effects of this compound on Cancer Cell Proliferation and Invasion

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| T4-2 | Breast Cancer | Inhibition of proliferation, reduced colony size | 10 µM | [1] |

| ZR-75-1 | Breast Cancer | Inhibition of proliferation, reduced colony size | 20 µM | [1] |

| MDA-MB-157 | Breast Cancer | Inhibition of proliferation, reduced invasive branches | 20 µM | [1] |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation, reduced invasive branches | 10 µM | [1] |

Table 3: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines

| Cell Line | Cancer Type | Apoptosis Analysis (e.g., Annexin V/PI) | Cell Cycle Analysis (e.g., Propidium Iodide Staining) | Reference |

| Various | Cancer | Quantitative data on the percentage of apoptotic cells is not available. | Quantitative data on the percentage of cells in G0/G1, S, and G2/M phases is not available. | - |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of prolyl-4-hydroxylase (P4H) enzymes. In normoxic conditions, P4H hydroxylates specific proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting P4H, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen.

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of proteins involved in:

-

Angiogenesis: Vascular endothelial growth factor (VEGF) is a key target, promoting the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Glycolysis: Genes encoding glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., LDHA, PDK1) are upregulated, shifting the cell's metabolism towards anaerobic glycolysis (the Warburg effect), even in the presence of oxygen. This metabolic switch provides cancer cells with a growth advantage.

-

Cell Survival and Proliferation: Other target genes contribute to cell survival and proliferation under the stressful conditions of the tumor microenvironment.

Interestingly, one study reported that treatment of MDA-MB-231 breast cancer cells with this compound decreased HIF-1α protein levels.[2] This suggests the possibility of complex regulatory feedback loops or context-dependent effects that warrant further investigation.

Signaling Pathway Diagram

References

Methodological & Application

In Vivo Administration of 1,4-DPCA in Mice: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation.[2] By inhibiting PHD, this compound stabilizes HIF-1α, leading to its accumulation and the subsequent activation of downstream target genes.[2][3] This mechanism has been harnessed to promote tissue regeneration in various preclinical models.[4][5] In vivo studies in mice have demonstrated the efficacy of this compound in promoting the regeneration of alveolar bone and soft tissue, as well as in ear wound healing models.[2][6] The regenerative effects are attributed to the HIF-1α-dependent upregulation of genes involved in angiogenesis, cell migration, survival, and a metabolic shift towards aerobic glycolysis.[2][6][7]

Mechanism of Action: this compound acts as a potent inhibitor of prolyl-4-hydroxylase, which in turn stabilizes the HIF-1α protein.[1] This stabilization under normoxic conditions mimics a hypoxic response, leading to the activation of a regenerative cascade.[2] The effects of this compound have been shown to be dependent on HIF-1α, as knockdown of HIF-1α blocks the regenerative response.[2][6] Notably, this compound appears to be selective for HIF-1α and does not significantly affect the levels of HIF-2α.[2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Quantitative Data Summary

| Parameter | Model | Dosage/Concentration | Observation | Reference |

| HIF-1α Protein Levels | Ligature-induced periodontitis in mice | Single subcutaneous injection of this compound/hydrogel | Significantly increased in gingival tissue compared to vehicle control. | [3][8] |

| Ear hole punch injury in Swiss Webster mice | Multiple subcutaneous injections of this compound/hydrogel | Increased stable expression of HIF-1α protein for over 5 days. | [2] | |

| Gene Expression | Ligature-induced periodontitis in mice | Single subcutaneous injection of this compound/hydrogel | Elevated expression of osteogenic genes and decreased expression of pro-inflammatory cytokine genes. | [3][8] |

| In vitro (mouse B6 cells) | 24-hour treatment | Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1. | [1] | |

| Cellular Response | Ligature-induced periodontitis in mice | Single subcutaneous injection of this compound/hydrogel | Increased abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue. | [3][8] |

| Tissue Regeneration | Ligature-induced periodontitis in mice | Single subcutaneous injection of this compound/hydrogel | Significantly enhanced alveolar bone regeneration. | [3][8] |

| Ear hole punch injury in Swiss Webster mice | Multiple subcutaneous injections of this compound/hydrogel (2 mg/ml) over 10 days | Induced regenerative wound healing. | [2][9] | |

| Metabolic Shift | Ligature-induced periodontitis in mice | Timed-release formulation of this compound | Shifted metabolic state from oxidative phosphorylation to aerobic glycolysis. | [6][10] |

Experimental Protocols

Preparation of this compound Hydrogel

A key aspect of in vivo this compound administration is its formulation in a hydrogel to ensure slow and sustained release.[2][11] This method has been shown to increase the stability and expression of HIF-1α protein for up to 5 days and avoids potential cytotoxicity associated with the direct uptake of drug crystals.[2]

Materials:

-

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (this compound)

-

Polyethylene glycol (PEG) based hydrogel precursor solution

Procedure:

-

Prepare a stock solution of this compound. A concentration of 2 mg/ml has been previously reported for ear hole closure studies.[9]

-

Incorporate the this compound into a polymer hydrogel composed of a cross-linked network of polyethylene glycol molecules. This is designed for in situ gel formation from a liquid precursor.[2]

-

The hydrogel formulation should be optimized to achieve a controlled delivery of the drug over a period of 4 to 10 days.[2]

In Vivo Administration Protocol: Ligature-Induced Periodontitis Model

This protocol is adapted from studies investigating the regenerative effects of this compound on alveolar bone.[3][8]

Animal Model:

-

Male or female mice (specific strain as required by the study, e.g., C57BL/6)

Procedure:

-

Induce periodontitis by placing a ligature (e.g., 5-0 silk) around the maxillary second molars.

-

Maintain the ligature for a period sufficient to induce significant bone loss (e.g., 10 days).[6][12]

-

After the induction period, remove the ligature to allow for the resolution phase to begin.

-

At the onset of the resolution phase, administer a single subcutaneous injection of the this compound/hydrogel preparation.[3][4] The injection is typically given at the back of the neck.[11]

-

A vehicle-only hydrogel should be used as a control.

-

Euthanize the mice at predetermined time points (e.g., 5 or 15 days post-injection) for analysis.[3]

-

Collect gingival and periodontal tissues for analysis of HIF-1α protein levels (immunoblotting, immunofluorescence), gene expression (qPCR), and cellular composition (flow cytometry).[3]

In Vivo Administration Protocol: Ear Hole Punch Injury Model

This protocol is based on studies demonstrating the pro-regenerative effects of this compound in a non-regenerating mouse strain.[2]

Animal Model:

-

Swiss Webster mice (or other non-regenerating strain)

Procedure:

-

Create a 2.1-mm circular, full-thickness wound in the center of each ear pinna using a dermal punch biopsy tool.

-

Administer the this compound/hydrogel via subcutaneous injection at the back of the neck.

-

For sustained HIF-1α expression, multiple injections may be required. One study reported injections at 5-day intervals over a 10-day period.[2][9]

-

Monitor wound healing by measuring the diameter of the ear hole at regular intervals.

-

Tissue can be collected at various time points for histological analysis and to assess markers of regeneration and scarring.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug-induced regeneration in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]

- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming. [escholarship.org]

- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. Oxygen, Metabolism, and Regeneration – Lessons from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]

Application Notes and Protocols for Preparing 1,4-DPCA Hydrogel for Slow-Release Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylases (PHDs). This inhibition leads to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is rapidly degraded, a process initiated by prolyl hydroxylation. By blocking this degradation, this compound allows for the accumulation of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, cell proliferation, and survival.[1][2][3]

Hydrogels, particularly those based on polyethylene glycol (PEG), are highly biocompatible and have a tunable three-dimensional network structure, making them excellent vehicles for the sustained release of therapeutic agents.[4] Encapsulating this compound within a PEG hydrogel allows for its localized and sustained delivery, prolonging its therapeutic effect and minimizing systemic exposure. This application note provides detailed protocols for the preparation of a this compound loaded PEG hydrogel, its characterization, and methods for conducting slow-release studies.

Signaling Pathway: HIF-1α Stabilization by this compound

The primary mechanism of action of this compound is the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.

References

- 1. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,4-DPCA in Bone Regeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). By inhibiting PHD, this compound stabilizes HIF-1α, a master transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions. This stabilization shifts the cellular metabolic state towards aerobic glycolysis, a state reminiscent of early fetal development, thereby promoting a regenerative environment rather than scar formation.[1][2] In the context of bone regeneration, this compound has been shown to stimulate the formation of new bone and associated soft tissues, making it a promising therapeutic agent for conditions such as periodontal disease.[1][3][4]

These application notes provide a comprehensive overview of the optimal dosages, experimental protocols, and underlying signaling pathways for the use of this compound in bone regeneration research, based on preclinical studies.

Data Presentation: Optimal Dosages of this compound

The following tables summarize the effective dosages of this compound for in vivo and in vitro bone regeneration studies.

| Parameter | Value | Source |

| Organism | Mouse (C57BL/6) | [3] |

| Delivery Vehicle | Injectable Hydrogel | [3] |

| Dosage | 50 µg of this compound in 25 µl of hydrogel | [3] |

| Administration | Single subcutaneous injection | [3] |

| Application | Ligature-induced periodontitis model | [3] |

| Parameter | Value | Source |

| Cell Type | Human Osteoblastic Cells | [5] |

| Concentration Range Tested | 10 - 100 µM | [5] |

| Optimal Concentration | 20 µM | [5] |

| Observed Effect | Significant increase in cell activity and alkaline phosphatase activity after 7 days | [5] |

| Parameter | Value | Source |

| Cell Type | Gingival Fibroblast-like Cells | [2] |

| Concentration | 100 µM | [2] |

| Observed Effect | Increased nuclear localization of the stem cell marker OCT3/4 | [2] |

Signaling Pathways

This compound-mediated bone regeneration is primarily driven by the stabilization of HIF-1α, which in turn activates a cascade of downstream genes. A secondary pathway involving the recruitment of regulatory T cells (Tregs) has also been identified.

Primary Signaling Pathway: HIF-1α Stabilization

This compound inhibits prolyl-4-hydroxylase (PHD), preventing the degradation of HIF-1α.[3] Stabilized HIF-1α translocates to the nucleus and upregulates the expression of genes crucial for bone regeneration, including:

-

VEGF-A: Promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the regenerating tissue.[3]

-

CXCL12: A chemokine that directs the migration of stem cells and progenitor cells to the site of injury.[3]

-

Metabolic Reprogramming Genes: Upregulation of genes such as Glut-1, Gapdh, Pdk1, Pgk1, and Ldh-a shifts the cellular metabolism to aerobic glycolysis, providing the necessary energy and building blocks for tissue regeneration.[2][3]

Secondary Signaling Pathway: Treg Cell Recruitment

This compound treatment has been shown to increase the accumulation of FOXP3+ regulatory T cells (Tregs) in the periodontal tissue.[3] This process is dependent on the chemokine receptor CXCR4.[3] Tregs are known to suppress inflammatory responses and create a microenvironment that is conducive to tissue repair and regeneration.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant institutional and regulatory guidelines.

In Vivo Model: Ligature-Induced Periodontitis in Mice

This model is widely used to study periodontal disease and subsequent bone regeneration.[2][3]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

5-0 silk suture

-

Micro-dissecting instruments

-

This compound

-

Hydrogel or PEG formulation (Note: Detailed preparation protocols for these formulations are not consistently available in the public domain. A general description is provided below.)

Hydrogel Formulation (General Description): The hydrogel is typically a biocompatible and injectable polymer network that allows for the controlled release of this compound. Components may include polyethylene glycol (PEG) derivatives and Pluronic F127 to aid in the suspension of this compound crystals.[6]

PEG-Coupled Formulation (General Description): In this formulation, this compound is chemically coupled to polyethylene glycol (PEG) to create a timed-release system.[2]

Procedure:

-

Anesthesia: Anesthetize the mice according to approved institutional protocols.

-

Ligature Placement: Under a dissecting microscope, carefully place a 5-0 silk ligature around the maxillary second molar. Ensure the ligature is gently pushed into the gingival sulcus to promote bacterial accumulation and subsequent bone loss.

-

Incubation: House the animals under standard conditions for 10 days to allow for the development of periodontitis and associated alveolar bone loss.

-

Ligature Removal and Treatment: On day 10, re-anesthetize the mice and carefully remove the ligature. Administer this compound via subcutaneous injection. For the hydrogel formulation, a single dose is typically used.[3] For the PEG-coupled formulation, a second dose may be administered on day 18.[2]

-

Analysis: At the designated endpoint (e.g., 5 or 20 days post-treatment), euthanize the animals.[2][3] Harvest the maxillae for analysis.

-

Micro-Computed Tomography (Micro-CT): To quantify bone volume, bone mineral density, and other structural parameters of the regenerated alveolar bone.

-

Histology: For qualitative assessment of tissue regeneration, including the periodontal ligament and cementum. Tissues can be stained with Hematoxylin and Eosin (H&E).

-

Immunohistochemistry: To visualize the expression and localization of key proteins such as HIF-1α.

-

Quantitative PCR (qPCR): To measure the expression levels of osteogenic and angiogenic genes (e.g., Runx2, Cxcl12, Vegfa).

-

In Vitro Osteoblast Differentiation Assay

This protocol can be used to assess the direct effects of this compound on osteoblast activity and differentiation.

Materials:

-

Human osteoblastic cells (e.g., primary cells or a cell line like Saos-2)

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Alkaline Phosphatase (ALP) activity assay kit

-

Cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed human osteoblastic cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well. Allow the cells to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period of 3 to 7 days.

-

Analysis:

-

Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to ensure the tested concentrations of this compound are not cytotoxic.

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity in the cell lysates according to the manufacturer's instructions. ALP is an early marker of osteoblast differentiation. Normalize the ALP activity to the total protein content or cell number.

-

Conclusion

This compound represents a promising small molecule for stimulating bone regeneration through the stabilization of HIF-1α. The provided dosages and protocols, derived from preclinical studies, offer a solid foundation for researchers investigating the therapeutic potential of this compound. Further research is warranted to optimize delivery systems and to fully elucidate the long-term efficacy and safety of this compound for clinical applications in bone repair and regeneration.

References

- 1. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]

- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of molecular design on structure–property relationships of a supramolecular polymer prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,4-DPCA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA) in cell culture experiments. This compound is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[1][2] This mechanism makes this compound a valuable tool for studying a wide range of biological processes, including angiogenesis, tissue regeneration, and cancer biology.

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] this compound inhibits the activity of PHDs, preventing the hydroxylation of HIF-1α.[1][5] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[4] This results in the upregulation of genes involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., GLUT1, LDHA, PGK1, PDK1), and cell survival.[1][5]

Key Applications in Cell Culture

-

Induction of a Hypoxic Response: Mimic hypoxic conditions to study cellular responses without altering oxygen levels.

-

Angiogenesis Research: Investigate the formation of new blood vessels by promoting the expression of pro-angiogenic factors.[6][7]

-

Cancer Research: Study the effects of HIF-1α stabilization on cancer cell proliferation, metabolism, and metastasis.[1][2]

-

Tissue Regeneration Studies: Explore the role of HIF-1α in promoting tissue repair and regeneration.[8][9][10][11]

-

Stem Cell Research: Investigate the influence of HIF-1α on stem cell differentiation and maintenance.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

| Cell Line | Concentration Range | Incubation Time | Observed Effects |

| Human Foreskin Fibroblasts | IC50: 2.4 µM | Not Specified | Inhibition of collagen hydroxylation.[1] |

| T4-2 Breast Cancer Cells | 10 µM | Not Specified | Significant reduction in colony size.[1] |

| ZR-75-1 Breast Cancer Cells | 20 µM | Not Specified | Significant reduction in colony size.[1] |

| MDA-MB-157 Breast Cancer Cells | 20 µM | Not Specified | Significant reduction in invasive branches.[1] |

| MDA-MB-231 Breast Cancer Cells | 10 µM | Not Specified | Significant reduction in invasive branches.[1] |

| Mouse B6 Cells | Not Specified | 24 hours | Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1.[1] |

| Human Gingival Epithelial Cells | 50 µg/ml | 24 hours | Enhanced production of VEGF-A and CXCL12.[6] |

| Human Periodontal Ligament (PDL) Cells | 50 µg/ml | 24 hours | Enhanced production of VEGF-A and CXCL12.[6] |

| MC3T3-E1 Osteoblastic Cells | 50 µg/ml | 24 hours | Upregulated production of VEGF-A.[6] |

Signaling Pathway

The primary signaling pathway activated by this compound is the HIF-1α pathway. The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound in stabilizing HIF-1α.

Experimental Protocols

The following are generalized protocols for key experiments using this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Western Blot for HIF-1α Stabilization

This protocol describes the detection of stabilized HIF-1α in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) for the desired time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the loading control.

-

Caption: Western blot workflow for HIF-1α detection.

Protocol 2: Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan crystals are dissolved.

-

For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

Caption: Cell proliferation assay workflow.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This protocol assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis, in response to conditioned media from this compound-treated cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Cells to be treated with this compound (e.g., cancer cells, fibroblasts)

-

Complete cell culture medium

-

This compound

-

Matrigel or other basement membrane extract

-

96-well plate

-

Microscope

Procedure:

-

Preparation of Conditioned Medium:

-

Treat the desired cell line with this compound for 24-48 hours.

-

Collect the culture supernatant (conditioned medium).

-

Centrifuge to remove cell debris.

-

-

Tube Formation Assay:

-

Coat a 96-well plate with Matrigel and allow it to solidify.

-

Seed endothelial cells onto the Matrigel-coated wells.

-

Replace the endothelial cell medium with the prepared conditioned medium.

-

Incubate for 4-18 hours.

-

-

Visualization and Quantification:

-

Visualize the tube formation using a microscope.

-

Capture images and quantify the extent of tube formation (e.g., number of junctions, total tube length) using image analysis software.

-

Caption: Tube formation assay workflow.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-